Distel
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Overview
Description
Distel is a natural compound found in various plants, including the milk thistle plant. It has gained significant attention in recent years due to its potential therapeutic benefits. Distel has been extensively studied for its ability to prevent and treat a wide range of diseases, including liver disease, cancer, and diabetes.
Mechanism Of Action
Distel works by inhibiting the production of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. It also activates various cellular signaling pathways that promote cell survival and inhibit cell death. These mechanisms of action make distel a promising candidate for the treatment of various diseases.
Biochemical And Physiological Effects
Distel has been shown to have a range of biochemical and physiological effects on the body. It has been found to reduce inflammation, improve insulin sensitivity, and lower cholesterol levels. It also has hepatoprotective effects, which can help to prevent liver damage and improve liver function.
Advantages And Limitations For Lab Experiments
Distel has several advantages for use in lab experiments. It is a natural compound, which means it is less likely to have toxic effects on cells and tissues. It is also relatively easy to obtain and purify, making it a cost-effective option for research. However, distel also has some limitations. Its effects can be dose-dependent, which means that high doses may have different effects than low doses. It can also be difficult to control for variables in experiments, which can make it challenging to draw definitive conclusions.
Future Directions
There are several future directions for research on distel. One area of interest is its potential as a treatment for liver disease. Studies have shown that distel can improve liver function and reduce liver damage, making it a promising candidate for the treatment of liver disease. Another area of interest is its potential as an anti-cancer agent. Distel has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanisms of action of distel and how it interacts with other compounds in the body.
Conclusion:
Distel is a natural compound with significant potential for use in the prevention and treatment of various diseases. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, distel has several advantages, including its natural origin and ease of extraction. Further research is needed to fully understand the mechanisms of action of distel and its potential therapeutic benefits.
Synthesis Methods
Distel can be obtained from the seeds of the milk thistle plant using various extraction methods, including solvent extraction and supercritical fluid extraction. The extraction process involves separating the active ingredients from the plant material and purifying them to obtain a concentrated form of distel.
Scientific Research Applications
Distel has been the subject of numerous scientific studies, and its potential therapeutic benefits have been extensively investigated. The compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have hepatoprotective effects, making it a potential treatment for liver disease.
properties
CAS RN |
144236-70-4 |
---|---|
Product Name |
Distel |
Molecular Formula |
C40H42N10O5 |
Molecular Weight |
742.8 g/mol |
IUPAC Name |
4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53) |
InChI Key |
GQUAIKWWRYLALG-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
Other CAS RN |
144236-70-4 |
synonyms |
DISTA-ELLIPT distamycin-ellipticine hydbrid Distel distel(1+) N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide |
Origin of Product |
United States |
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